molecular formula C25H30O12 B11933656 10-O-trans-p-Methoxycinnamoylcatalpol

10-O-trans-p-Methoxycinnamoylcatalpol

Cat. No.: B11933656
M. Wt: 522.5 g/mol
InChI Key: JRFQPVXQDUFGRY-BSOHKWAOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-trans-p-Methoxycinnamoylcatalpol typically involves the esterification of catalpol with trans-p-methoxycinnamic acid. The reaction is carried out under mild conditions using a suitable catalyst to facilitate the esterification process .

Industrial Production Methods: The process would involve optimizing reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 10-O-trans-p-Methoxycinnamoylcatalpol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

10-O-trans-p-Methoxycinnamoylcatalpol has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 10-O-trans-p-Methoxycinnamoylcatalpol involves its antioxidant activity. The compound scavenges free radicals, thereby protecting cells from oxidative damage. This activity is mediated through its interaction with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage .

Comparison with Similar Compounds

Uniqueness: 10-O-trans-p-Methoxycinnamoylcatalpol is unique due to its combined structure of catalpol and p-methoxycinnamic acid, which imparts both glycosidic and phenylpropanoid characteristics.

Properties

Molecular Formula

C25H30O12

Molecular Weight

522.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

JRFQPVXQDUFGRY-BSOHKWAOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O

Origin of Product

United States

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